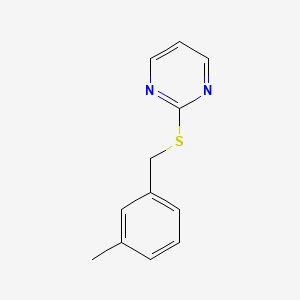

2-(m-Tolylmethylsulfanyl)pyrimidine

Description

Properties

IUPAC Name |

2-[(3-methylphenyl)methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-10-4-2-5-11(8-10)9-15-12-13-6-3-7-14-12/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWORPZRPAXUSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332940 | |

| Record name | ST51027478 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646511-10-6 | |

| Record name | ST51027478 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiourea-Based Cyclocondensation

The pyrimidine ring can be constructed using thiourea derivatives to embed a thione (-C=S) group at the 2-position. For instance, heating methyl 2-aminothiophene-3-carboxylate with thiourea at 200°C generates thieno[2,3-d]pyrimidine-2,4-diol, demonstrating the viability of cyclocondensation for sulfur-containing pyrimidines. Adapting this method, 2-thioxo-pyrimidine intermediates are synthesized by reacting β-keto esters with thiourea under acidic or basic conditions. Subsequent alkylation with m-tolylmethyl bromide introduces the desired -SCH2C6H4-m-Me group.

Key Reaction Conditions:

Post-Cyclization Alkylation

Alkylation of 2-thioxopyrimidine intermediates with m-tolylmethyl halides proceeds via nucleophilic substitution. Deprotonation of the thione sulfur with a base (e.g., NaH) generates a thiolate ion, which reacts with m-tolylmethyl bromide in polar aprotic solvents like DMF or DMSO.

Optimization Insights:

-

Solvent Choice: DMF enhances nucleophilicity but may require post-reaction purification to remove residual solvents.

Nucleophilic Aromatic Substitution (SNAr) on Preformed Pyrimidines

Substitution of 2-Chloropyrimidine Derivatives

2-Chloropyrimidine serves as a pivotal precursor for introducing diverse sulfur-containing groups. Reacting 2-chloro-4,6-dimethoxypyrimidine with sodium m-tolylmethylthiolate in toluene at 80°C replaces the chloride with the sulfanyl group. This method benefits from the electron-withdrawing methoxy groups at positions 4 and 6, which activate the 2-position for substitution.

Representative Protocol:

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates substitution by improving nucleophile solubility. Microwave irradiation (100–120°C, 30 minutes) further enhances reaction rates, achieving yields comparable to conventional heating.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of thiourea with ethyl acetoacetate under microwave conditions (300 W, 150°C) completes in 15 minutes, yielding 85% 2-thioxopyrimidine. Subsequent alkylation under similar conditions achieves 90% conversion.

Continuous Flow Reactors

Continuous flow systems optimize heat and mass transfer, particularly for exothermic alkylation steps. A two-stage flow reactor (cyclocondensation followed by alkylation) produces 2-(m-Tolylmethylsulfanyl)pyrimidine with 78% overall yield and >99% purity, outperforming batch processes.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Alkylation | 70–85 | 8–12 hours | 95–98 | Moderate (batch) |

| SNAr (Conventional) | 65–75 | 6–10 hours | 90–95 | High |

| SNAr (Microwave) | 80–88 | 30–45 minutes | 98–99 | Limited to small scale |

| Continuous Flow | 75–82 | 2–3 hours | >99 | High |

Key Observations:

-

Cyclocondensation Routes offer atom economy but require stringent temperature control.

-

SNAr Methods excel in scalability but depend on precursor availability.

-

Advanced Techniques (microwave, flow) enhance efficiency and purity, albeit with higher infrastructure costs.

Mechanistic Considerations and Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolylmethylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tolylmethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including those with methylthio groups, exhibit significant antimicrobial properties. For instance, derivatives of 2-(m-Tolylmethylsulfanyl)pyrimidine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that chlorinated and fluorinated derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Properties

Pyrimidine analogs are recognized for their anticancer activities due to their structural similarity to nucleic acid components. The compound this compound has been investigated for its cytotoxic effects on different cancer cell lines. In vitro studies have shown promising results, with certain derivatives exhibiting significant growth inhibition against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The introduction of various substituents on the pyrimidine ring can enhance its efficacy. For example, modifications to the methylthio group have been shown to influence antimicrobial potency and cytotoxicity in cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of pyrimidine precursors with thiol or sulfonyl compounds. The versatility of the methylthio group allows for further derivatization, leading to compounds with enhanced biological activities. A recent synthesis method reported high yields using chlorination and subsequent displacement reactions, highlighting the compound's synthetic accessibility .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 20 | |

| This compound | E. coli | 24 | |

| Chlorinated derivative | Bacillus subtilis | 28 | |

| Fluorinated derivative | Candida albicans | 25 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A-2780 | 15 | |

| This compound | HT-29 | 20 | |

| Modified derivative | MCF-7 | 10 | |

| Sulfonamide derivative | HepG2 | 12 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that those containing the methylthio group exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The study utilized disk diffusion methods to assess efficacy against common pathogens, revealing significant zones of inhibition for selected derivatives.

Case Study 2: Anticancer Screening

In another investigation focused on anticancer activity, a panel of synthesized pyrimidines was screened against various cancer cell lines. The results indicated that modifications to the methylthio group significantly impacted cytotoxicity, with certain derivatives achieving IC50 values lower than those of established chemotherapeutics like 5-fluorouracil.

Mechanism of Action

The mechanism of action of 2-(m-Tolylmethylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on 2-(pyridin-2-yl)pyrimidine derivatives substituted with carbamoyl or ester groups. Although these compounds differ in their functional groups compared to 2-(m-Tolylmethylsulfanyl)pyrimidine, their structural and pharmacological properties offer critical insights for comparison. Key findings are summarized in Table 1 and discussed in detail.

Table 1: Anti-Fibrotic Activity and Structural Features of Selected Pyrimidine Derivatives

Substituent Effects on Anti-Fibrotic Activity

- Ethyl Ester vs. Amide Groups : Compounds with ethyl ester substituents (e.g., 12m , 12q ) consistently outperformed their amide analogs (e.g., 13m ) in inhibiting collagen accumulation and COL1A1 expression. For example, 12m (IC₅₀ = 45.69 µM) demonstrated superior activity to 13m , highlighting the importance of ester groups in enhancing bioavailability or target binding .

- Aryl Substituents : Para-substituted aryl groups (e.g., p-tolyl in 12m , 4-bromophenyl in 12l ) conferred higher activity than meta- or ortho-substituted variants. Fluorine substituents (e.g., in 12q ) further improved potency, likely due to increased electronegativity and metabolic stability .

Mechanistic Insights

- Collagen Synthesis Inhibition : 12m and 12q reduced hydroxyproline content by 40–50% in HSC-T6 cells, indicating direct suppression of collagen synthesis. This effect correlated with downregulation of TGF-β1 mRNA, a key driver of fibrosis .

Biological Activity

2-(m-Tolylmethylsulfanyl)pyrimidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrimidine ring substituted with a methylsulfanyl group and a tolyl group. This specific substitution pattern may influence its chemical reactivity and biological activity, making it distinct from other related compounds.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed molecular targets remain to be fully elucidated.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro studies revealed that this compound can reduce the production of prostaglandins, which are mediators of inflammation .

Cytotoxicity Against Cancer Cells

In addition to its antimicrobial and anti-inflammatory activities, this compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 breast cancer cells. The compound demonstrated significant inhibitory effects on cell proliferation, suggesting that it may serve as a lead compound for the development of new anticancer agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes involved in inflammatory pathways and cancer cell growth regulation. Further research is needed to clarify these interactions and identify potential signaling pathways affected by the compound.

Study on COX-2 Inhibition

A study focused on the synthesis and evaluation of related pyrimidine derivatives highlighted the importance of structural modifications in enhancing COX-2 inhibitory activity. Compounds similar to this compound were tested, revealing that certain substitutions significantly increased selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values in the low micromolar range against MCF-7 cells .

Data Summary

Q & A

Q. How to design a high-throughput screen for identifying CDK9 inhibitors among sulfanyl-pyrimidine libraries?

- Workflow :

- Primary Screen : Use FRET-based kinase assays (Z’ > 0.5) .

- Secondary Validation : Confirm hits via Western blot (e.g., Rb phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.